Norgallopamil

Calcium channel blocker Phenylalkylamine Structure-activity relationship

Accurate quantification of gallopamil metabolism demands a reference standard with defined enantioselective formation profiles and distinct transporter activity. Norgallopamil (CAS 108050-23-3) meets this need as the primary N-dealkylated metabolite of gallopamil, offering a pharmacological profile clearly differentiated from the parent compound. • P-gp (ABCB1) inhibitor with IC50 3.6 μM (NIH-3T3-G185 cells) for multidrug resistance and drug-transport studies • Defined enantioselective formation: S/R ratio 1.36 (rat liver microsomes), 0.7-0.9 (human liver microsomes) for precise pharmacokinetic modeling • Patented anti-arteriosclerotic activity (US5342853A) for cardiovascular pathology research Supplied with Certificate of Analysis; custom synthesis with worldwide shipping.

Molecular Formula C27H38N2O5
Molecular Weight 470.6 g/mol
CAS No. 108050-23-3
Cat. No. B008515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorgallopamil
CAS108050-23-3
Synonymsnorgallopamil
Molecular FormulaC27H38N2O5
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C27H38N2O5/c1-19(2)27(18-28,21-16-24(32-5)26(34-7)25(17-21)33-6)12-8-13-29-14-11-20-9-10-22(30-3)23(15-20)31-4/h9-10,15-17,19,29H,8,11-14H2,1-7H3
InChIKeyJBERDSXBGRTWOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norgallopamil Overview and Specifications


Norgallopamil (CAS 108050-23-3) is a phenylalkylamine derivative and the principal active metabolite of the calcium channel blocker gallopamil [1]. Structurally related to verapamil and gallopamil, norgallopamil retains the 3,4,5-trimethoxy substitution on the benzene ring characteristic of gallopamil, distinguishing it from the 3,4-dimethoxy substitution of verapamil [2]. It is primarily utilized as a reference standard for pharmacokinetic and metabolic studies, and as a research tool for investigating P-glycoprotein (ABCB1) transporter inhibition [3].

Norgallopamil Is Not Interchangeable


Norgallopamil is not a generic substitute for gallopamil or verapamil due to its distinct metabolic origin, enantioselective formation, and unique pharmacological profile. As the major N-dealkylation product of gallopamil, its formation is highly enantioselective, with different S/R ratios in rat and human liver microsomes [1]. Furthermore, norgallopamil exhibits significant P-glycoprotein (ABCB1) inhibitory activity (IC50 3.6 μM) that is not shared to the same extent by its parent compound, introducing a distinct off-target interaction profile [2]. These differences in metabolism, stereochemistry, and transporter interaction render norgallopamil unsuitable as a direct replacement for gallopamil in assays requiring precise pharmacological or pharmacokinetic fidelity.

Norgallopamil Differentiation Evidence


Enhanced Potency via Trimethoxy Substitution

Norgallopamil contains a 3,4,5-trimethoxy substitution on the benzene ring, identical to gallopamil, whereas verapamil and its metabolite norverapamil feature a 3,4-dimethoxy substitution [1]. This structural difference is associated with a 3- to 5-fold higher calcium channel blocking activity of gallopamil compared to verapamil in experimental animals [2].

Calcium channel blocker Phenylalkylamine Structure-activity relationship

Enantioselective N-Dealkylation Metabolism

In rat liver microsomes, N-dealkylation accounts for approximately 90% of gallopamil's oxidative metabolism, producing norgallopamil with a 4:1 ratio relative to another N-dealkylated metabolite [1]. This process is enantioselective, with an S/R ratio of 1.36 for norgallopamil formation from S-(-)-gallopamil in rat microsomes, compared to an S/R ratio of 0.7-0.9 in human liver microsomes [1].

Drug metabolism Enantioselectivity Pharmacokinetics

P-glycoprotein (ABCB1) Inhibition

Norgallopamil inhibits the ABCB1 (P-glycoprotein) transporter with an IC50 of 3.6 µM in NIH-3T3-G185 cells using daunorubicin as the substrate [1]. This inhibitory activity is distinct from that of the parent compound gallopamil, for which no comparable P-gp inhibition data is available, indicating a potential shift in off-target interaction profile following N-dealkylation.

Transporter inhibition P-glycoprotein Drug-drug interactions

Sustained-Release Formulation Pharmacokinetics

In a randomized, double-blind, crossover study of 12 elderly patients with stable effort angina, plasma concentrations of norgallopamil were similar during the first 2 hours after administration of immediate-release (IR) and sustained-release (SR) gallopamil [1]. Thereafter, patients receiving the SR formulation (100 mg BID) showed significantly higher norgallopamil plasma concentrations than those receiving the IR formulation (50 mg TID) (P < 0.05) [1].

Pharmacokinetics Sustained-release Bioequivalence

Patented Anti-Arteriosclerotic Application

European patent EP0479874B1, assigned to Knoll AG, claims the use of norverapamil and norgallopamil for the preparation of anti-arteriosclerotic drugs [1]. This claim identifies a specific therapeutic application for norgallopamil that is distinct from the primary anti-anginal and anti-hypertensive indications of its parent compound, gallopamil.

Arteriosclerosis Patent Therapeutic indication

Norgallopamil Application Scenarios


Pharmacokinetic Studies with Metabolite Standards

Norgallopamil is essential as a reference standard for quantifying gallopamil metabolism in plasma and bile. Its defined enantioselective formation (S/R ratio of 1.36 in rat, 0.7-0.9 in human microsomes) and formulation-dependent plasma exposure (P < 0.05 higher with SR gallopamil) make it indispensable for accurate pharmacokinetic modeling, bioequivalence assessments, and drug-drug interaction studies involving gallopamil [1].

P-glycoprotein Transporter Inhibition Assays

With an IC50 of 3.6 µM for P-gp inhibition, norgallopamil serves as a valuable tool compound for investigating ABCB1-mediated drug transport and mechanisms of multidrug resistance. Its distinct activity profile compared to gallopamil allows researchers to dissect the contribution of the metabolite to overall transporter-mediated drug disposition and potential clinical drug-drug interactions [2].

Anti-Arteriosclerotic Drug Discovery

The patented claim of anti-arteriosclerotic activity for norgallopamil positions it as a potential lead compound or pharmacological tool for developing novel therapeutics targeting atherosclerosis. This application is distinct from the primary anti-anginal and anti-hypertensive uses of gallopamil, opening new avenues for cardiovascular research focused on vascular pathology [3].

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